Catalytic Efficiency vs. Ac‑Phe‑OMe
Extending the peptide chain from Ac‑Phe‑OMe (n=0) to AC‑Ala‑ala‑phe‑ome (n=2) in the mesentericopeptidase‑catalyzed hydrolysis of the Ac‑(Ala)n‑Phe‑OMe series increases the specificity constant kcat/Km by a factor of 100 to 300 [REFS‑1]. This dramatic enhancement directly reflects the contribution of secondary interactions at the S2 and S3 subsites and demonstrates that the tripeptide ester is a far more efficient substrate than its single‑amino‑acid predecessor.
| Evidence Dimension | Catalytic efficiency (kcat/Km) for mesentericopeptidase‑catalyzed hydrolysis |
|---|---|
| Target Compound Data | AC‑Ala‑ala‑phe‑ome (Ac‑(Ala)₂‑Phe‑OMe); kcat/Km value 100–300 fold higher than Ac‑Phe‑OMe |
| Comparator Or Baseline | Ac‑Phe‑OMe (Ac‑(Ala)₀‑Phe‑OMe); kcat/Km baseline |
| Quantified Difference | 100‑ to 300‑fold increase in kcat/Km |
| Conditions | Mesentericopeptidase (EC 3.4.21), 25 °C, pH 8.0, ester substrates of the Ac‑(Ala)n‑Phe‑OMe series (n=0–2) |
Why This Matters
A 100‑ to 300‑fold difference in kcat/Km determines whether a substrate is suitable for low‑enzyme‑concentration kinetic assays or preparative peptide synthesis; the tripeptide ester’s efficiency avoids the impractically slow rates observed with single‑residue esters.
- [1] Stambolieva NA, et al. Secondary interactions in mesentericopeptidase-catalyzed hydrolysis of peptide ester and 4-nitroanilide substrates. Arch Biochem Biophys. 1983 Sep;225(2):548-53. PMID: 6354092. View Source
